molecular formula C7H8BrNOS B8492754 3-Bromo-5-methanesulfinylmethyl-pyridine

3-Bromo-5-methanesulfinylmethyl-pyridine

Cat. No.: B8492754
M. Wt: 234.12 g/mol
InChI Key: INMBXFGERABUMV-UHFFFAOYSA-N
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Description

3-Bromo-5-methanesulfinylmethyl-pyridine is a brominated pyridine derivative featuring a methanesulfinylmethyl (-CH₂S(O)CH₃) substituent at the 5-position of the pyridine ring. Based on similar compounds, its molecular formula can be inferred as C₇H₈BrNO₂S (molecular weight: ~250.1 g/mol). The bromine atom at position 3 and the sulfinylmethyl group at position 5 make this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

3-bromo-5-(methylsulfinylmethyl)pyridine

InChI

InChI=1S/C7H8BrNOS/c1-11(10)5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3

InChI Key

INMBXFGERABUMV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 3-Bromo-5-methanesulfinylmethyl-pyridine with structurally related pyridine compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-Bromo-5-methanesulfinylmethyl-pyridine C₇H₈BrNO₂S ~250.1 -Br (C3), -CH₂S(O)CH₃ (C5) Hypothesized: Chiral synthesis, catalysis
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 -Br (C3), -OCH₃ (C5) Pharmaceutical intermediate, Suzuki couplings
3-Bromo-5-ethoxypyridine C₇H₈BrNO 202.05 -Br (C3), -OCH₂CH₃ (C5) Organic synthesis, ligand preparation
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine C₁₂H₁₇BrN₂O₂S 333.24 -Br (C3), -SO₂-(piperidine) (C5) Research chemical, enzyme inhibition
5-Bromonicotinic acid C₆H₄BrNO₂ 202.01 -Br (C5), -COOH (C3) Metal-organic frameworks, coordination chemistry

Key Differences and Trends

Substituent Electronic Effects :

  • The methanesulfinylmethyl (-CH₂S(O)CH₃) group in the target compound is moderately electron-withdrawing due to the sulfinyl (S=O) moiety, which enhances the pyridine ring's electrophilicity at the bromine position. This contrasts with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, which are electron-donating and reduce ring reactivity .
  • Compared to sulfonyl (-SO₂-) substituents (), the sulfinyl group is less oxidized, offering intermediate polarity and stability. This makes the target compound more reactive in nucleophilic substitutions than sulfonyl analogs but less so than methoxy derivatives.

Reactivity in Cross-Coupling Reactions :

  • Bromopyridines with electron-withdrawing groups (e.g., -COOH in 5-bromonicotinic acid) exhibit slower reaction rates in Suzuki-Miyaura couplings due to reduced electron density at the bromine site. The sulfinylmethyl group may balance reactivity by providing moderate activation .
  • In contrast, 3-Bromo-5-methoxypyridine () undergoes efficient coupling due to its electron-rich pyridine ring, favoring oxidative addition in palladium-catalyzed reactions.

Solubility and Polarity: The sulfinylmethyl group enhances water solubility compared to non-polar substituents like methyl or ethoxy groups. This property is critical for pharmaceutical applications requiring aqueous-phase reactions .

Chirality and Stereochemical Applications :

  • The sulfinyl group introduces a chiral center (if the sulfur atom is stereogenic), making the compound valuable in asymmetric synthesis. This contrasts with 3-Bromo-5-ethoxypyridine , which lacks stereochemical complexity .

Research and Application Insights

  • Pharmaceutical Intermediates : Bromopyridines with sulfinyl groups are understudied but hold promise as building blocks for kinase inhibitors or antiviral agents, leveraging their dual reactivity (Br for coupling, S=O for hydrogen bonding) .

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